3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is classified under:
The synthesis of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves several key steps:
While detailed industrial methods are not extensively documented, they generally mirror laboratory synthesis techniques but are optimized for scale and efficiency. The conditions often involve temperature control, solvent selection, and reaction time adjustments to maximize yield .
The molecular structure of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. Key structural aspects include:
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride can participate in several types of chemical reactions:
Common reagents include:
The mechanism of action for 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride remains under investigation but is believed to involve interactions similar to those seen with other tropane alkaloids.
The compound likely interacts with neurotransmitter transporters due to its structural similarity to known alkaloids that affect dopamine and serotonin pathways .
Given its structural characteristics, it may modulate various biochemical pathways associated with neurotransmission, potentially influencing mood and cognitive functions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 175.68 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties suggest that 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is likely stable under standard laboratory conditions but may require specific handling due to its biological activity .
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications across several scientific fields:
Ongoing research explores its potential therapeutic effects in neuropharmacology, particularly regarding its interactions with neurotransmitter systems .
The compound's unique structural properties make it valuable in producing various chemicals and materials, highlighting its versatility in both academic and industrial contexts .
The 8-azabicyclo[3.2.1]octane core is a privileged structural motif in medicinal chemistry, serving as the foundation for numerous biologically active compounds. This bridged bicyclic system imparts conformational rigidity and stereochemical specificity, enabling precise interactions with neurological targets. Notably, it forms the backbone of tropane alkaloids (e.g., cocaine, atropine), which exhibit potent modulatory effects on neurotransmitter systems. The scaffold's nitrogen atom facilitates critical hydrogen bonding with biological targets, while its bridgehead configuration locks ring geometry, enhancing receptor-binding selectivity. Modern derivatives leverage this scaffold for designing monoamine reuptake inhibitors, as demonstrated in patent WO2007063071A1, where 8-azabicyclo[3.2.1]octane compounds show promise as antidepressants and analgesics through dopamine/norepinephrine transporter inhibition [7].
Table 1: Key 8-Azabicyclo[3.2.1]octane Derivatives and Pharmacological Targets
Compound Name | Molecular Formula | Modification Site | Primary Biological Target |
---|---|---|---|
3-Ethylidene-8-azabicyclo[3.2.1]octane·HCl | C₉H₁₆ClN | C3 ethylidene | Monoamine transporters (predicted) |
endo-3-Methoxy-8-azabicyclo[3.2.1]octane·HCl | C₈H₁₆ClNO | C3 methoxy | Undisclosed (neurological screening) |
3-Oxa-8-azabicyclo[3.2.1]octane·HCl | C₆H₁₂ClNO | C3 oxygen substitution | Irritant (chemical handling hazard) |
The introduction of a 3-ethylidene moiety (±)-3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098113-88-1, MW 173.69 g/mol) represents a strategic structural optimization for enhanced pharmacological targeting. The (E)-ethylidene group extends molecular planarity and introduces a conjugated π-system, potentially improving blood-brain barrier permeability and enabling π-π stacking interactions within CNS target binding pockets [1] [2]. This modification distinguishes it from simpler C3-substituted analogs (e.g., 3-methoxy or 3-oxa variants) by:
Despite its potential, critical knowledge gaps impede rational development of 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride:
Table 2: Research Gaps and Methodological Requirements
Research Gap | Current Limitation | Recommended Approach |
---|---|---|
Enantiomeric purity control | Racemic product supplied (no stereochemistry specified) | Chiral HPLC resolution or asymmetric hydrogenation |
DAT/SERT/NET selectivity profiling | No binding affinity data published | Radioligand displacement assays using ³H-labeled neurotransmitters |
Metabolic prediction | Lack of in vitro microsomal stability data | Liver microsome incubation + LC-MS metabolite identification |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1